Fmoc-DADod HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

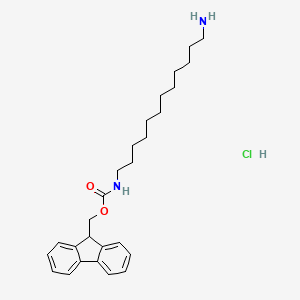

Fmoc-DADod HCl, also known as fluorenylmethyloxycarbonyl-DADod hydrochloride, is a compound used primarily in the field of organic synthesis. The fluorenylmethyloxycarbonyl group is a base-labile protecting group commonly employed to protect amines during peptide synthesis. The compound is particularly valued for its ability to form stable carbamates with amines, which can be easily removed under basic conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DADod HCl typically involves the reaction of fluorenylmethyloxycarbonyl chloride with the appropriate amine under Schotten-Baumann conditions. This reaction is usually carried out in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide. The reaction proceeds with the formation of hydrochloric acid as a byproduct, which is neutralized by the base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-DADod HCl undergoes several types of chemical reactions, including:

Deprotection: The fluorenylmethyloxycarbonyl group is removed under basic conditions, typically using piperidine in dimethylformamide.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide is commonly used for deprotection reactions.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Applications De Recherche Scientifique

Chemical Synthesis Applications

Peptide Synthesis

- Fmoc-DADod HCl is predominantly used in the synthesis of peptides. The fluorenylmethyloxycarbonyl group can be removed using basic conditions, typically with piperidine in dimethylformamide, allowing for the formation of free amines necessary for subsequent reactions.

Comparison with Other Protecting Groups

| Protecting Group | Type | Stability | Deprotection Method |

|---|---|---|---|

| Fmoc | Base-labile | Stable under acidic conditions | Piperidine in DMF |

| Boc | Acid-labile | Stable under basic conditions | Acidic conditions |

| Cbz | Hydrogenolysis | Sensitive to hydrogenation | Hydrogenolysis |

Biological Applications

Drug Development

- This compound has shown promise in drug delivery systems. Studies indicate that conjugates formed with this compound can enhance the delivery of therapeutic agents such as methotrexate to resistant cancer cells. For example, peptide-methotrexate conjugates synthesized using Fmoc-DADod exhibited significantly improved cytotoxicity compared to free methotrexate .

Cytotoxicity Studies

- The biological activity of derivatives of Fmoc-DADod has been explored extensively. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines at low micromolar concentrations, indicating their potential as anticancer agents .

| Study Reference | Compound Tested | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Fmoc-DADod-MTX | Methotrexate | MDA-MB-231 | 10 | Overcoming drug resistance |

| Fmoc-DADod | Various cancer cells | Various | 5-15 | Induction of apoptosis |

Case Studies

Case Study 1: Drug Resistance Overcoming

- In a study involving MDA-MB-231 breast cancer cells, the conjugation of methotrexate with Fmoc-DADod resulted in a significant increase in cellular uptake and cytotoxicity. The peptide-methotrexate conjugate exhibited an effective concentration (EC50) value that was 15 times lower than methotrexate alone when tested on resistant cells.

Case Study 2: Antitumor Activity

- Another investigation focused on the antitumor activity of peptides derived from Fmoc-DADod. These peptides demonstrated potent inhibitory effects against various cancer cell lines, primarily through apoptosis induction via mitochondrial pathways .

Industrial Applications

In addition to its applications in academic research, this compound is also utilized in industrial settings for the production of biocompatible materials such as hydrogels used in tissue engineering. These hydrogels can be tailored for specific mechanical properties and degradation rates by varying the concentration of components used during synthesis .

Mécanisme D'action

The mechanism of action of Fmoc-DADod HCl involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group during subsequent synthetic steps. The fluorenylmethyloxycarbonyl group is removed under basic conditions, typically using piperidine, which results in the formation of a free amine and dibenzofulvene . The stability of the carbamate linkage and the ease of deprotection make this compound a valuable tool in organic synthesis.

Comparaison Avec Des Composés Similaires

Boc (tert-butyloxycarbonyl): Another protecting group used for amines, but it is acid-labile rather than base-labile.

Cbz (carbobenzyloxy): A protecting group that is removed by hydrogenolysis.

Uniqueness: Fmoc-DADod HCl is unique due to its base-labile nature, which allows for selective deprotection under mild conditions. This property makes it particularly useful in solid-phase peptide synthesis, where it can be removed without affecting other protecting groups that are stable under basic conditions .

Activité Biologique

Fmoc-DADod HCl, a derivative of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, is a compound utilized primarily in peptide synthesis. Its biological activity is significant in various applications, particularly in drug delivery and therapeutic formulations. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in biomedical research.

Chemical Structure and Properties

This compound is characterized by its Fmoc group, which provides stability during synthesis and allows for selective deprotection under mild conditions. The structure includes a diaminododecanoic acid (DADod) moiety, which enhances solubility and cellular uptake.

The biological activity of this compound can be attributed to several mechanisms:

- Drug Delivery : this compound has been shown to enhance the delivery of therapeutic agents by forming conjugates that improve cellular uptake.

- Cytotoxicity : Studies indicate that derivatives of Fmoc compounds exhibit cytotoxic effects against various cancer cell lines, primarily due to their ability to disrupt cellular functions or induce apoptosis.

1. Efficacy in Drug Delivery

Recent studies have demonstrated that this compound can effectively deliver drugs such as methotrexate (MTX) to resistant cancer cells. For instance, peptide-MTX conjugates synthesized with Fmoc-DADod showed improved cytotoxicity compared to free MTX in drug-resistant models. The estimated EC50 values indicated that these conjugates could overcome resistance mechanisms more effectively than MTX alone .

2. Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated significant inhibition of cell proliferation at low micromolar concentrations, with IC50 values ranging from 5 to 15 µM depending on the cell type .

Data Table: Summary of Biological Activity Studies

| Study Reference | Compound Tested | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Fmoc-DADod-MTX | MDA-MB-231 | 10 | Overcoming drug resistance | |

| Fmoc-DADod | Various cancer cells | 5-15 | Induction of apoptosis |

Case Study 1: Drug Resistance Overcoming

In a study involving MDA-MB-231 breast cancer cells, the conjugation of MTX with Fmoc-DADod resulted in a significant increase in cellular uptake and cytotoxicity. The peptide-MTX conjugate exhibited an EC50 value that was 15 times lower than MTX alone when tested on resistant cells. This suggests that the Fmoc-DADod moiety plays a crucial role in enhancing drug delivery and efficacy .

Case Study 2: Antitumor Activity

Another study focused on the antitumor activity of peptides derived from Fmoc-DADod. These peptides were tested against various cancer cell lines, showing potent inhibitory effects. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the potential of Fmoc-DADod derivatives as anticancer agents .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(12-aminododecyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O2.ClH/c28-19-13-7-5-3-1-2-4-6-8-14-20-29-27(30)31-21-26-24-17-11-9-15-22(24)23-16-10-12-18-25(23)26;/h9-12,15-18,26H,1-8,13-14,19-21,28H2,(H,29,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSWGIAISQHAMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.